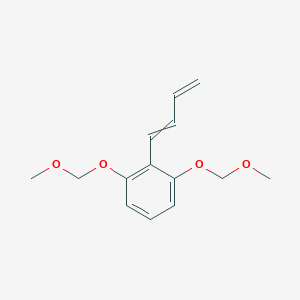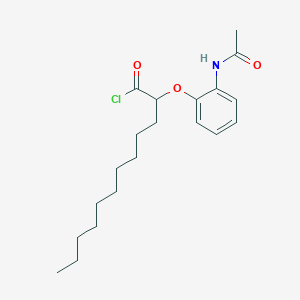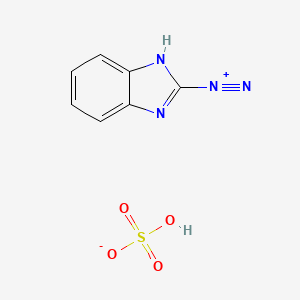![molecular formula C12H12N2O2 B14280502 3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one: is an organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the Hydroxybutenyl Side Chain: The hydroxybutenyl side chain can be introduced via a Heck reaction, where a suitable alkene (e.g., 2-buten-1-ol) is coupled with the quinoxaline core in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or CrO₃ (Chromium trioxide) in an appropriate solvent.
Reduction: NaBH₄ or LiAlH₄ in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
3-[(E)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one: The E-isomer of the compound, which may have different chemical and biological properties.
2-hydroxyquinoxaline: A simpler derivative with a hydroxy group directly attached to the quinoxaline ring.
Quinoxaline-2,3-dione: A quinoxaline derivative with a dione functional group.
Uniqueness
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one is unique due to its specific hydroxybutenyl side chain, which imparts distinct chemical reactivity and potential biological activity compared to other quinoxaline derivatives.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-2-8(15)7-11-12(16)14-10-6-4-3-5-9(10)13-11/h3-7,15H,2H2,1H3,(H,14,16)/b8-7- |
Clave InChI |
DLCKZTJSNOLTMU-FPLPWBNLSA-N |
SMILES isomérico |
CC/C(=C/C1=NC2=CC=CC=C2NC1=O)/O |
SMILES canónico |
CCC(=CC1=NC2=CC=CC=C2NC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
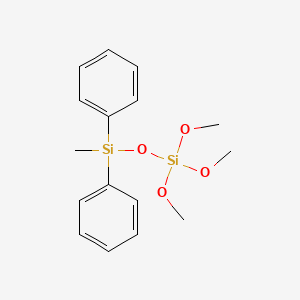
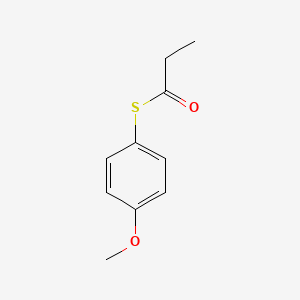
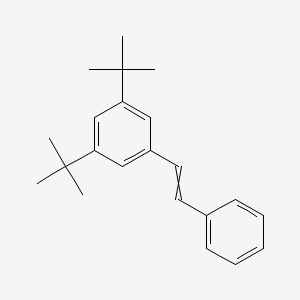

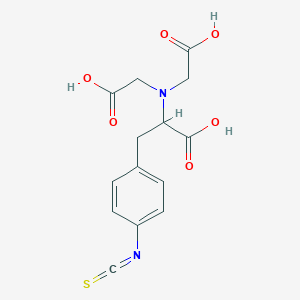


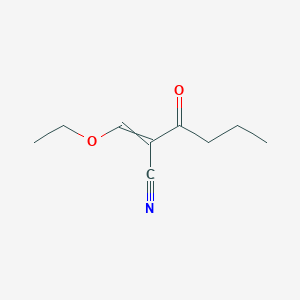
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
